molecular formula C14H17NO5 B1469362 Tert-butyl 2-nitro-4-propionylbenzoate CAS No. 889856-65-9

Tert-butyl 2-nitro-4-propionylbenzoate

Cat. No.: B1469362
CAS No.: 889856-65-9
M. Wt: 279.29 g/mol
InChI Key: MTHFEKQCKPODSV-UHFFFAOYSA-N
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Description

Tert-butyl compounds are often used in organic chemistry. The tert-butyl group is known for its stability due to the three methyl groups attached to a central carbon . Nitro compounds, such as 1-tert-Butyl-4-nitrobenzoate, typically contain a nitro group (-NO2) attached to a carbon atom . Propionyl refers to the propionyl group (-CH2CH2CO-), which is derived from propionic acid .


Molecular Structure Analysis

The molecular structure of a similar compound, 1-tert-Butyl-4-nitrobenzene, consists of a benzene ring with a tert-butyl group and a nitro group attached . The exact structure of “Tert-butyl 2-nitro-4-propionylbenzoate” would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Tert-butyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . Nitro compounds can participate in reactions such as reduction to amines and nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would include its molecular weight, boiling point, melting point, solubility in various solvents, and reactivity with other compounds. For a similar compound, 1-tert-Butyl-4-nitrobenzene, the molecular weight is 179.2157 .

Safety and Hazards

Safety and hazards of a compound depend on its reactivity, toxicity, and other factors. For example, tert-butyl peroxybenzoate is considered a hazardous substance with high explosion hazard . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

tert-butyl 2-nitro-4-propanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-5-12(16)9-6-7-10(11(8-9)15(18)19)13(17)20-14(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHFEKQCKPODSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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